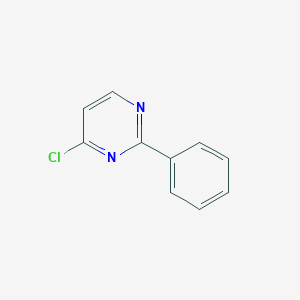

4-Chloro-2-phenylpyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88809. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-phenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2/c11-9-6-7-12-10(13-9)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDLQLVAVVVLVEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70293341 | |

| Record name | 4-Chloro-2-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70293341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14790-42-2 | |

| Record name | 14790-42-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-2-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70293341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-phenylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Chloro-2-phenylpyrimidine basic properties

An In-depth Technical Guide to 4-Chloro-2-phenylpyrimidine: Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary

This compound is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its structure, featuring an electron-deficient pyrimidine core functionalized with a reactive chlorine atom and a phenyl group, offers a versatile platform for the synthesis of a diverse array of complex molecules. The strategic positioning of the chloro group at the 4-position renders it highly susceptible to nucleophilic aromatic substitution, enabling facile derivatization. This guide provides a comprehensive overview of the fundamental properties, synthesis, chemical reactivity, and key applications of this compound, with a focus on its role as a privileged scaffold in the development of novel therapeutic agents.

Physicochemical and Spectroscopic Profile

Understanding the core properties and spectroscopic signature of a compound is fundamental to its application in research and development.

Core Physicochemical Properties

The essential identification and physical data for this compound are summarized below. The molecule is typically a solid at room temperature, with solubility in common organic solvents like ethyl acetate and dichloromethane, as inferred from its synthetic workup procedures.[1][2]

| Property | Value | Reference(s) |

| CAS Number | 14790-42-2 | [3][4][5] |

| Molecular Formula | C₁₀H₇ClN₂ | [5] |

| Molecular Weight | 190.63 g/mol | [5] |

| Appearance | Colorless solid | [2] |

| InChIKey | RDLQLVAVVVLVEW-UHFFFAOYSA-N | [5] |

| SMILES | c1(Cl)nc(ncc1)-c1ccccc1 | [5] |

Spectroscopic Signature

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. The data below provides a reference for its characterization.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by signals in the aromatic region. The pyrimidine protons are deshielded due to the electronegativity of the nitrogen atoms, appearing at the downfield end of the spectrum.

-

¹H NMR (400 MHz, CDCl₃) : δ 8.62 (d, J = 5.3 Hz, 1H), 8.16-7.99 (m, 2H), 7.63 (d, J = 5.3 Hz, 1H), 7.50 (m, 3H).[2]

Mass Spectrometry: Mass spectrometry confirms the molecular weight and isotopic pattern characteristic of a monochlorinated compound.

-

LRMS (ESI) : [M+H]⁺ m/z: 191.1.[2]

¹³C NMR Spectroscopy: While specific experimental data is not widely published, the ¹³C NMR spectrum can be predicted. It would show distinct signals for the ten carbon atoms: five from the phenyl ring and five from the pyrimidine ring (with one signal often being quaternary and less intense). The carbon atom attached to the chlorine (C4) would be significantly influenced by its electronegativity.

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C=C and C=N stretching vibrations within the aromatic and pyrimidine rings (typically in the 1400-1600 cm⁻¹ region) and C-H stretching of the aromatic protons (~3000-3100 cm⁻¹).[6]

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through several reliable methods. The choice of pathway often depends on the availability of starting materials and the desired scale of the reaction. The most common strategies involve building the pyrimidine ring followed by chlorination or functionalizing a pre-existing dichloropyrimidine scaffold.

Key Synthetic Protocols

Protocol A: Suzuki Coupling from 2,4-Dichloropyrimidine

This method is highly effective for installing the phenyl group at the 2-position with excellent regioselectivity. The causality behind this selectivity lies in the differential reactivity of the two chlorine atoms on the 2,4-dichloropyrimidine ring, though in this case, the reaction conditions are controlled to favor monosubstitution.

Step-by-Step Methodology [2]

-

Dissolution: Dissolve 2,4-dichloropyrimidine (1.0 eq) in a mixture of acetonitrile and water.

-

Addition of Reagents: Add phenylboronic acid (1.0 eq) and sodium carbonate (4.0 eq) to the solution.

-

Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can poison the palladium catalyst.

-

Catalyst Addition: Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (approx. 0.01 eq).

-

Reaction: Heat the mixture under an inert atmosphere (e.g., at 90 °C) for 18 hours or until reaction completion is confirmed by TLC or LC-MS.

-

Workup: After cooling, filter the mixture. Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography (e.g., using a gradient of ethyl acetate in petroleum ether) to yield this compound.

Experimental Workflow: Suzuki Coupling

Caption: Workflow for the synthesis of this compound via Suzuki coupling.

Protocol B: Chlorination of 2-Phenyl-4-hydroxypyrimidine

This is a classical and widely used method for converting hydroxypyrimidines (which often exist in their tautomeric pyrimidone form) into their chloro-analogues. Phosphorus oxychloride (POCl₃) serves as both the chlorinating agent and a dehydrating agent.

Step-by-Step Methodology [1]

-

Reaction Setup: Combine 2-phenyl-4-hydroxypyrimidine (1.0 eq) with an excess of phosphorus oxychloride (POCl₃) (5-10 eq). An organic base, such as N,N-dimethylaniline, can be added to catalyze the reaction.

-

Heating: Heat the mixture, often to reflux, for 2-5 hours. The reaction progress should be monitored by TLC.

-

Removal of Excess Reagent: After the reaction is complete, cool the mixture and carefully remove the excess POCl₃ by distillation under reduced pressure.

-

Quenching: Slowly and cautiously add the cooled reaction residue to ice water to quench any remaining POCl₃. This step is highly exothermic and must be performed with care in a well-ventilated fume hood.

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Washing & Drying: Wash the combined organic layers with a saturated sodium bicarbonate solution and then brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

-

Isolation: Filter and concentrate the organic solution to obtain the crude product, which can be further purified if necessary.

Chemical Reactivity and Derivatization

The reactivity of this compound is dominated by the chemistry of its C4-chloro substituent. The pyrimidine ring is inherently electron-deficient due to the two nitrogen atoms, which activates the chlorine atom towards nucleophilic aromatic substitution (SNAr). This makes the compound an excellent electrophile.

The Principle of Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism involves two key steps:

-

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chlorine (C4), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Leaving Group Departure: The chloride ion is expelled, restoring the aromaticity of the pyrimidine ring and yielding the substituted product.

The high reactivity of the C4 position is a cornerstone of its utility, allowing for the introduction of a wide range of functional groups.

SNAr Reactivity Logic

Caption: Derivatization of this compound via SNAr reactions.

Reaction Landscape

The SNAr reaction is highly versatile. By selecting the appropriate nucleophile, a vast chemical space can be explored:

-

With N-Nucleophiles (Amines): Reaction with primary or secondary amines is one of the most common derivatizations, leading to 4-amino-2-phenylpyrimidines. These reactions are fundamental in building scaffolds for kinase inhibitors and other targeted therapies.[7]

-

With O-Nucleophiles (Alkoxides/Phenoxides): Treatment with sodium or potassium alkoxides (e.g., sodium methoxide) or phenoxides results in the formation of 4-alkoxy or 4-aryloxy ethers.

-

With S-Nucleophiles (Thiolates): Thiolates readily displace the chloride to form 4-thioethers, which can be further oxidized to sulfoxides or sulfones to modulate physicochemical properties.[8]

Application in Drug Discovery and Medicinal Chemistry

The pyrimidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs and natural products.[9] this compound serves as a key starting material for tapping into this potential.

Case Study: Antifungal Agents Targeting CYP51

Several studies have shown that 2-phenylpyrimidine derivatives can act as potent antifungal agents.[10][11] A primary mechanism of action for many antifungal drugs is the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammals. Its depletion disrupts membrane integrity, leading to fungal cell death.

The 2-phenylpyrimidine core acts as a scaffold that can be elaborated with side chains designed to fit into the active site of the CYP51 enzyme, disrupting its function.[11]

Hypothetical Pathway: Inhibition of Fungal Ergosterol Synthesis

Caption: Inhibition of the CYP51 enzyme by a 2-phenylpyrimidine derivative disrupts ergosterol synthesis.

Safety, Handling, and Storage

As a reactive chlorinated heterocyclic compound, this compound must be handled with appropriate care. While a specific safety data sheet (SDS) is not universally available, data from closely related chloropyrimidines can be used to infer its hazard profile.

-

Hazard Statements: Based on analogous compounds, it is likely harmful if swallowed (H302) and causes severe skin burns and eye damage (H314).[12]

-

Precautionary Statements:

-

P260: Do not breathe dust.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.[13]

Conclusion

This compound is a high-value chemical intermediate whose utility is rooted in its straightforward synthesis and the predictable reactivity of its C4-chloro group. Its role as a scaffold for generating libraries of compounds for drug discovery, particularly in the fields of oncology and infectious diseases, is well-established. The synthetic and mechanistic principles outlined in this guide provide a foundational framework for researchers and scientists to leverage this versatile molecule in the pursuit of novel therapeutic agents.

References

- National Center for Biotechnology Information. (n.d.). 4-Chloro-2-phenylpyridine. PubChem Compound Database.

- ResearchGate. (n.d.). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution.

- MDPI. (2019). Reactions of Polychlorinated Pyrimidines with DABCO.

- SpectraBase. (n.d.). This compound.

- Chemsrc. (n.d.). ethyl this compound-5-carboxylate.

- Autech Industry Co.,Limited. (n.d.). Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate 98%min.

- Google Patents. (2019). CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.

- National Center for Biotechnology Information. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51.

- Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines.

- ResearchGate. (2015). (PDF) ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines.

- MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.

- Google Patents. (2014). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

- Journal of the Chemical Society C: Organic. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate.

- ResearchGate. (n.d.). Table 2. 13 C NMR Spectroscopic Data for Compounds 2, 4, 6 (125 MHz)....

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Chloro-7-methoxy-2-phenylquinoline: Applications in Medicinal Chemistry and Drug Discovery.

- University of Wisconsin-Madison. (2020). NMR Spectroscopy :: Hans Reich NMR Collection.

- University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

- University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

Sources

- 1. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]

- 2. 2-CHLORO-4-PHENYLPYRIMIDINE | 13036-50-5 [chemicalbook.com]

- 3. This compound | 14790-42-2 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. spectrabase.com [spectrabase.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. researchgate.net [researchgate.net]

- 8. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 9. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects | MDPI [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

Chapter 1: The Investigative Mandate—An Unknown Heterocycle

An In-depth Technical Guide to the Structure Elucidation of 4-Chloro-2-phenylpyrimidine

This guide provides a comprehensive, technically-grounded walkthrough for the complete structure elucidation of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of data. It adopts a narrative, problem-solving approach that mirrors a real-world scientific investigation, explaining the causal logic behind each analytical step and the convergence of data required for an unambiguous structural assignment.

The journey of structure elucidation begins with an unknown sample. Preliminary synthesis suggests the formation of a substituted phenylpyrimidine, a scaffold of significant interest in medicinal chemistry due to the diverse biological activities of its derivatives.[1] Our objective is to definitively confirm the identity and structure of the target molecule, this compound. This process is not merely about collecting spectra; it is an exercise in deductive reasoning, where each piece of analytical data provides a clue that, when combined, reveals the complete molecular picture.

Our investigative workflow is designed for systematic, self-validating confirmation. We will begin with mass spectrometry to establish the molecular formula, proceed to nuclear magnetic resonance to map the proton and carbon framework, and utilize infrared spectroscopy to confirm functional groups. Each step builds upon the last, culminating in a fully validated structural assignment.

Figure 1: The logical workflow for structure elucidation.

Chapter 2: The Molecular Blueprint—Mass Spectrometry

The first and most fundamental question is: what is the compound's molecular weight and elemental composition? Electron Ionization Mass Spectrometry (EI-MS) is the ideal starting point. It provides the mass of the intact molecule (the molecular ion) and generates a fragmentation pattern that offers initial structural clues.

Expertise & Causality: Why EI-MS?

Electron Ionization is chosen for its robustness and its ability to generate extensive, reproducible fragment libraries. The high energy (typically 70 eV) ensures ionization and fragmentation, providing a unique fingerprint for the molecule.[2] For a molecule like this compound, we anticipate a critical diagnostic feature: the isotopic signature of chlorine. Natural chlorine exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two molecular ion peaks separated by 2 m/z units, [M]⁺• and [M+2]⁺•, with a characteristic intensity ratio of approximately 3:1. Observing this pattern is a powerful and immediate confirmation of the presence of a single chlorine atom.

Predicted and Observed Data

The analysis yields a molecular ion peak at m/z 190, corresponding to the molecular formula C₁₀H₇³⁵ClN₂.[3] As predicted, a significant [M+2]⁺• peak appears at m/z 192 with roughly one-third the intensity, confirming the presence of one chlorine atom.

| Ion | Calculated m/z | Observed m/z | Interpretation |

| [M]⁺• | 190.03 | 190 | Molecular Ion with ³⁵Cl |

| [M+2]⁺• | 192.03 | 192 | Molecular Ion with ³⁷Cl (Isotopic Peak) |

| [M-Cl]⁺ | 155.06 | 155 | Loss of a chlorine radical |

| [C₆H₅]⁺ | 77.04 | 77 | Phenyl cation fragment |

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of dichloromethane (DCM).

-

Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (e.g., Shimadzu GCMS-QP-1000EX or equivalent).[2]

-

GC Conditions:

-

Column: C18 reversed-phase column.

-

Injector Temperature: 250°C.

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.

-

-

MS Conditions:

-

Data Analysis: Identify the molecular ion peak and its corresponding [M+2]⁺• isotopic peak. Analyze the major fragment ions to propose initial structural features.

Figure 2: Key fragmentation pathways for this compound in EI-MS.

Chapter 3: Assembling the Puzzle—NMR Spectroscopy

With the molecular formula established, we turn to Nuclear Magnetic Resonance (NMR) spectroscopy to determine the precise connectivity of the atoms. ¹H NMR reveals the number and environment of hydrogen atoms, while ¹³C NMR maps the carbon skeleton.

Expertise & Causality: Probing the Magnetic Environment

The choice of NMR is dictated by its unparalleled ability to provide detailed structural information. For this compound, we expect distinct signals for the phenyl group protons and the pyrimidine ring protons. The substitution pattern creates a unique electronic environment for each proton, resulting in predictable chemical shifts and coupling patterns (spin-spin splitting) that allow us to deduce which protons are adjacent to one another.

-

¹H NMR Predictions: The five protons of the phenyl group will appear as a complex multiplet in the aromatic region. The two protons on the pyrimidine ring (at positions 5 and 6) should appear as distinct doublets, as they are coupled to each other.

-

¹³C NMR Predictions: Due to the molecule's asymmetry, we expect to see 10 unique carbon signals. The carbon atom bonded to the electronegative chlorine (C4) will be significantly influenced, and its chemical shift will be a key indicator.

Predicted and Observed Data

¹H NMR (500 MHz, CDCl₃): The spectrum confirms our predictions. A multiplet integrating to 5 protons is observed for the phenyl group. Two distinct doublets, each integrating to 1 proton, confirm the two adjacent protons on the pyrimidine ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 8.65 | d | 1H | H6 (pyrimidine) | Deshielded by adjacent N and Cl atoms. Coupled to H5. |

| 7.30 | d | 1H | H5 (pyrimidine) | Coupled to H6. |

| 8.40-8.45 | m | 2H | H2', H6' (phenyl) | Ortho-protons on the phenyl ring, deshielded by proximity to the N=C bond. |

| 7.45-7.55 | m | 3H | H3', H4', H5' (phenyl) | Meta and para-protons of the phenyl ring. |

¹³C NMR (125 MHz, CDCl₃): The spectrum displays 10 distinct signals, confirming the molecular asymmetry.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~163.5 | C4 | Carbon bearing the chlorine atom, significantly deshielded. |

| ~162.0 | C2 | Carbon bonded to the phenyl group and two nitrogen atoms. |

| ~158.0 | C6 | Pyrimidine carbon adjacent to nitrogen. |

| ~118.0 | C5 | Pyrimidine carbon. |

| ~137.0 | C1' | Phenyl carbon attached to the pyrimidine ring (quaternary). |

| ~128.5 - 131.0 | C2'-C6' | Phenyl carbons (multiple signals expected). |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Record spectra on a 500 MHz NMR spectrometer (e.g., Bruker Avance III).[4]

-

¹H NMR Acquisition:

-

Acquire 16 scans with a spectral width of 16 ppm.

-

Use a relaxation delay of 1 second.

-

-

¹³C NMR Acquisition:

-

Acquire 1024 scans with a spectral width of 240 ppm.

-

Use a proton-decoupled pulse sequence.

-

-

Data Processing: Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1 Hz for ¹³C). Reference the spectra to the TMS signal at 0.00 ppm.

Chapter 4: Vibrational Confirmation—FT-IR Spectroscopy

While NMR and MS have largely defined the structure, Fourier-Transform Infrared (FT-IR) spectroscopy provides orthogonal, confirmatory evidence by probing the vibrational frequencies of the chemical bonds. It serves as a final check to ensure all key functional groups are present.

Expertise & Causality: The Molecular Fingerprint

FT-IR is an exceptionally reliable technique for identifying functional groups.[5][6] For our target molecule, we are looking for specific absorption bands corresponding to the aromatic C-H bonds, the C=N and C=C bonds within the two rings, and the C-Cl bond. The presence of these characteristic bands provides strong, cumulative evidence supporting the structure deduced from NMR and MS. The region from 1500-1620 cm⁻¹ is particularly diagnostic for the stretching vibrations of the pyrimidine ring's C=N and C=C bonds.[1][6]

Predicted and Observed Data

The FT-IR spectrum aligns perfectly with the expected functional groups for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1570 - 1620 | Strong | C=N and C=C ring stretching |

| ~1525 | Strong | C=N aromatic stretch[1] |

| ~770 | Strong | C-Cl stretch[1] |

| ~700 | Strong | Phenyl ring C-H out-of-plane bend |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet. Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent disc using a hydraulic press.

-

Instrumentation: Use a Nicolet or similar FT-IR spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample chamber.

-

Place the KBr pellet in the sample holder and collect the sample spectrum.

-

Co-add 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Chapter 5: The Verdict—A Confirmed Structure

The convergence of data from mass spectrometry, ¹H and ¹³C NMR, and FT-IR spectroscopy provides an unambiguous and self-validating assignment for the structure of this compound.

-

MS confirmed the molecular formula C₁₀H₇ClN₂ and the presence of a single chlorine atom.

-

NMR elucidated the complete carbon and proton framework, showing the precise connectivity of the 2-phenyl and 4-chloro substituents on the pyrimidine ring.

-

FT-IR provided orthogonal confirmation of all key functional groups.

This systematic, multi-technique approach ensures the highest level of scientific integrity and trustworthiness in the final structural assignment, a critical requirement for any compound intended for further research or development.

Figure 3: The confirmed structure of this compound.

References

- Singh, P., & Garg, S. (2019). FTIR spectroscopy in the analysis of pyrimidine-based medicinal compounds. Pharmaceutical Science & Technology, 18(3).

- Chaudhary, J. (n.d.). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.

- ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives.

- ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- CORE. (n.d.). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon.

- SpectraBase. (n.d.). This compound.

- Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra.

Sources

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-phenylpyrimidine

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-chloro-2-phenylpyrimidine, a pivotal intermediate in the development of novel therapeutics. The document details a robust and efficient two-step synthetic pathway, beginning with the formation of the precursor, 2-phenyl-4(3H)-pyrimidinone, via a Pinner-type condensation, followed by its subsequent chlorination. Emphasis is placed on the underlying chemical principles, field-proven experimental protocols, and critical safety considerations, particularly concerning the handling of phosphorus oxychloride. This guide is intended for researchers, chemists, and professionals in drug development, offering both theoretical insight and practical, actionable methodologies.

Introduction: The Significance of the 2-Phenylpyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural compounds and synthetic drugs with a wide spectrum of biological activities, including anticancer and antifungal properties.[1] The 2-phenylpyrimidine moiety, in particular, serves as a versatile scaffold. The introduction of a chlorine atom at the C4 position transforms the molecule into a highly valuable synthetic intermediate. The chloro group acts as an excellent leaving group, readily displaced by a variety of nucleophiles (O-, N-, S-, and C-based), enabling extensive structural diversification for structure-activity relationship (SAR) studies in drug discovery programs. This guide delineates a reliable and scalable synthesis for producing this key building block.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound identifies the hydroxy-tautomer, 2-phenyl-pyrimidin-4-ol (which exists predominantly as 2-phenyl-4(3H)-pyrimidinone), as the immediate precursor. This precursor can be disconnected via a classical Pinner pyrimidine synthesis, arising from the condensation of benzamidine with a β-ketoester such as ethyl acetoacetate.[2]

Caption: Retrosynthetic pathway for this compound.

Part 1: Synthesis of Precursor: 2-Phenyl-4(3H)-pyrimidinone

The formation of the pyrimidinone core is efficiently achieved through the Pinner pyrimidine synthesis, which involves the acid- or base-catalyzed condensation of an amidine with a 1,3-dicarbonyl compound.[3] In this case, benzamidine hydrochloride reacts with ethyl acetoacetate.

Mechanism of Pinner-type Condensation

The reaction proceeds through an initial nucleophilic attack of the amidine nitrogen onto one of the carbonyl groups of the β-ketoester, followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrimidine ring.

Caption: Mechanism of 2-Phenyl-4(3H)-pyrimidinone synthesis.

Experimental Protocol: 2-Phenyl-4(3H)-pyrimidinone

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| Benzamidine Hydrochloride | 156.61 | 15.7 g | 0.10 |

| Sodium Ethoxide (EtONa) | 68.05 | 6.8 g | 0.10 |

| Ethyl Acetoacetate | 130.14 | 13.0 g | 0.10 |

| Absolute Ethanol | 46.07 | 100 mL | - |

Procedure:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium ethoxide in 100 mL of absolute ethanol.

-

Addition of Amidine: To the stirred solution, add benzamidine hydrochloride. Stir the resulting suspension for 15 minutes at room temperature.

-

Addition of Ketoester: Add ethyl acetoacetate dropwise to the mixture over 10 minutes.

-

Reaction: Heat the mixture to reflux and maintain for 4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, reduce the solvent volume to approximately 20 mL using a rotary evaporator.

-

Precipitation: Pour the concentrated mixture into 200 mL of cold water with stirring. Acidify the solution to pH ~6 with glacial acetic acid.

-

Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold water (2 x 30 mL), and dry in a vacuum oven at 60 °C.

-

Purity: The product is typically obtained in high purity (>95%). If necessary, it can be recrystallized from ethanol.

Part 2: Chlorination of 2-Phenyl-4(3H)-pyrimidinone

The conversion of the hydroxyl group (in the enol tautomer) of the pyrimidinone to a chloro group is a critical step. While classical methods often employ a large excess of phosphorus oxychloride (POCl₃) as both reagent and solvent, modern, more sustainable protocols utilize equimolar amounts in a solvent-free system, which is safer, more environmentally friendly, and simplifies purification.[4][5]

Mechanism of Chlorination with POCl₃

The lone pair of the pyrimidinone oxygen attacks the electrophilic phosphorus atom of POCl₃, forming a phosphoryl intermediate. This intermediate is an excellent leaving group. A chloride ion, either from POCl₃ itself or from an added base like pyridine, then acts as a nucleophile, attacking the C4 position and displacing the phosphoryl group to yield the final product.

Caption: Mechanism of chlorination using phosphorus oxychloride.

Experimental Protocol: this compound (Solvent-Free)

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 2-Phenyl-4(3H)-pyrimidinone | 172.18 | 17.2 g | 0.10 |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 15.3 g (9.9 mL) | 0.10 |

| Pyridine | 79.10 | 7.9 g (8.1 mL) | 0.10 |

Procedure:

-

Safety First: This reaction must be performed in a well-ventilated chemical fume hood. All glassware must be scrupulously dried. Personal Protective Equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, is mandatory.

-

Reaction Setup: To a 100 mL Teflon-lined stainless steel reactor, add 2-phenyl-4(3H)-pyrimidinone (0.10 mol), POCl₃ (0.10 mol), and pyridine (0.10 mol).[4]

-

Reaction: Seal the reactor securely. Heat the reaction mixture to 160 °C and maintain for 2 hours with stirring.

-

Cooling: Allow the reactor to cool completely to room temperature behind a blast shield.

-

Quenching (EXTREME CAUTION): Carefully and slowly transfer the viscous reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. POCl₃ reacts violently with water; this step is highly exothermic. Perform this in an ice bath to control the temperature.

-

Neutralization: Once the quench is complete, slowly neutralize the acidic solution to pH 8-9 using a saturated aqueous solution of sodium carbonate (Na₂CO₃).

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 75 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Characterization

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Expected ¹H NMR (CDCl₃, δ ppm) |

| 2-Phenyl-4(3H)-pyrimidinone | C₁₀H₈N₂O | 172.18 | 235 - 238 | ~12.6 (s, 1H, NH), 8.2-7.5 (m, 6H, Ar-H + pyrimidine-H), 6.4 (d, 1H, pyrimidine-H) |

| This compound | C₁₀H₇ClN₂ | 190.63 | 90 - 92 | ~8.7 (d, 1H, H6), 8.2-8.0 (m, 2H, Ar-H), 7.6-7.4 (m, 3H, Ar-H), 7.3 (d, 1H, H5) |

Note: NMR chemical shifts are estimates based on analogous structures and may vary.[6] The ¹H NMR of 2-phenyl-4(3H)-pyrimidinone is often recorded in DMSO-d₆ due to solubility, which will shift the peak positions.

Safety and Handling: Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is a highly corrosive, toxic, and water-reactive substance that requires expert handling.

-

Inhalation/Contact: It is fatal if inhaled and causes severe skin burns and eye damage. All manipulations must be conducted in a certified chemical fume hood.

-

Water Reactivity: POCl₃ reacts violently with water, liberating toxic hydrogen chloride gas and generating significant heat.[7][8] Never add water directly to POCl₃. Always add POCl₃ slowly to ice/water during quenching.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed, corrosion-resistant container under an inert atmosphere (e.g., nitrogen).[7]

-

Spills: Absorb spills with an inert, dry material like sand or vermiculite. Do not use water.[6]

-

First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7] For eye contact, rinse cautiously with water for several minutes.

Summary and Future Perspectives

This guide outlines a reliable and optimized two-step synthesis of this compound. The Pinner-type condensation provides a straightforward route to the pyrimidinone precursor, while the use of a modern, solvent-free chlorination protocol enhances the safety, efficiency, and environmental profile of the overall process. The resulting product is a versatile building block, primed for further functionalization in the pursuit of new chemical entities for drug discovery. The ability to readily introduce diverse substituents at the C4 position allows for the systematic exploration of chemical space, paving the way for the development of next-generation therapeutics.

References

- Fisher Scientific. (2025). SAFETY DATA SHEET: Phosphorus oxychloride.

- FUJIFILM Wako Pure Chemical Corporation. (n.d.). SAFETY DATA SHEET: Phosphorus oxychloride.

- Sigma-Aldrich. (n.d.). Safety Data Sheet: Phosphorus oxychloride.

- New Jersey Department of Health. (n.d.). Hazard Summary: Phosphorus Oxychloride.

- Sun, Z., Wang, H., Wen, K., Li, Y., & Fan, E. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. [Link]4]

- Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and characterization of some novel Pyrimidines via Aldol Condensation. J. Chem. Pharm. Res., 7(8), 834-840.[7]

- BenchChem. (2025). Application Notes: Chlorination of Pyrimidine-2,4-diol (Uracil).

- ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?

- Supporting Information. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines.[6]

- Supporting Information. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry.[12]

- Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz).[9]

- Slideshare. (n.d.). Pinner pyrimidine synthesis.[3]

- Slideshare. (n.d.). Pinner pyrimidine synthesis.[2]

- Asian Journal of Chemistry. (2007).

- Organic Chemistry Portal. (n.d.). Pinner Reaction.

- Wiley-VCH. (2007).

- National Institutes of Health. (n.d.). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51.

Sources

- 1. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 3. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. preprints.org [preprints.org]

Potential biological activity of 4-Chloro-2-phenylpyrimidine analogs

An In-Depth Technical Guide to the Potential Biological Activity of 4-Chloro-2-phenylpyrimidine Analogs

Foreword

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents and biologically significant molecules, including nucleic acids and vitamins.[1] Its unique physicochemical properties, particularly its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, have made it a "privileged scaffold" in drug discovery.[2][3] This guide focuses on a specific, highly functionalized class of these compounds: This compound analogs . The presence of a reactive chloro group at the C4 position, combined with the steric and electronic influence of the phenyl group at C2, creates a versatile template for synthesizing diverse molecular libraries with significant therapeutic potential. This document provides a comprehensive exploration of the synthesis, biological activities, and underlying mechanisms of these promising compounds for researchers, scientists, and drug development professionals.

Synthetic Strategies: Accessing the this compound Core

The cornerstone of exploring the biological potential of this scaffold lies in efficient and adaptable synthetic methodologies. The most common approach involves a two-stage process: initial construction of the 2-phenylpyrimidin-4-ol ring, followed by chlorination.

A prevalent method for constructing the core pyrimidine ring is the cyclocondensation of an amidine with a β-dicarbonyl compound. For the 2-phenylpyrimidine scaffold, benzamidine hydrochloride is the key starting material, reacting with a β-ketoester like ethyl acetoacetate. This is followed by a chlorination step, typically employing phosphoryl chloride (POCl₃), to install the reactive chlorine atom at the C4 position, yielding the desired this compound analog.[4][5]

Caption: Generalized synthesis of a this compound analog.

Experimental Protocol: Synthesis of 4-Chloro-6-methyl-2-phenylpyrimidine

This protocol is a representative example adapted from established methodologies for pyrimidine synthesis.[4][5]

Step 1: Synthesis of 6-methyl-2-phenylpyrimidin-4(3H)-one

-

To a solution of sodium ethoxide (prepared by dissolving 2.3 g of sodium in 50 mL of absolute ethanol), add benzamidine hydrochloride (15.6 g, 0.1 mol).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl acetoacetate (13.0 g, 0.1 mol) dropwise to the reaction mixture.

-

Reflux the mixture for 6 hours.

-

After cooling, pour the reaction mixture into ice-cold water (200 mL).

-

Acidify with concentrated HCl to precipitate the product.

-

Filter the solid, wash with cold water, and recrystallize from ethanol to yield the pyrimidinone intermediate.

Step 2: Synthesis of 4-Chloro-6-methyl-2-phenylpyrimidine

-

To 6-methyl-2-phenylpyrimidin-4(3H)-one (9.3 g, 0.05 mol), add phosphoryl chloride (POCl₃, 25 mL) in a round-bottom flask.

-

Add a catalytic amount of an organic base such as N,N-dimethylaniline (0.5 mL).

-

Reflux the mixture for 3-4 hours, monitoring the reaction by TLC.[5]

-

After completion, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture onto crushed ice with constant stirring.

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify by column chromatography (silica gel, hexane:ethyl acetate) to yield pure 4-chloro-6-methyl-2-phenylpyrimidine.

Anticancer Activity: Targeting Cellular Proliferation and Survival

The pyrimidine scaffold is integral to numerous anticancer drugs that function through diverse mechanisms, including the inhibition of kinases, DNA synthesis, and thymidylate synthase.[1][6] Analogs of this compound are no exception, with research demonstrating their potential as potent antineoplastic agents.

Mechanism of Action: Dual Kinase Inhibition

A key strategy in modern oncology is the development of agents that can inhibit multiple signaling pathways crucial for tumor growth and angiogenesis. Certain 2,4-disubstituted pyrimidine derivatives have been identified as potent dual inhibitors of Estrogen Receptor alpha (ERα) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7] VEGFR-2 is a critical receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF, a key factor in tumor vascularization. By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels, starving the tumor of essential nutrients and oxygen. The dual inhibition of ERα makes them particularly promising for hormone-dependent cancers like breast cancer.[7]

Caption: Inhibition of the VEGFR-2 signaling pathway by a pyrimidine analog.

Quantitative Data: In Vitro Cytotoxicity

The efficacy of novel anticancer compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of a biological process, such as cell growth.

| Compound ID | Modification | Cancer Cell Line | IC₅₀ (µM) | Reference |

| II-9OH | 2-(4-hydroxyphenyl) analog | MCF-7 (Breast) | 1.64 (ERα binding) | [7] |

| II-9OH | 2-(4-hydroxyphenyl) analog | VEGFR-2 (Enzymatic) | 0.085 | [7] |

| Analog 1 | 2-phenyl, 4-amino substituted | K562 (Leukemia) | Not specified | [8] |

| Analog 2 | 2-phenyl, 4-amino substituted | PC3 (Prostate) | Potent activity | [8] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the cytotoxic effects of compounds on cancer cell lines.[9]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the this compound analogs in the appropriate cell culture medium. Add 100 µL of each concentration to the designated wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.

Antimicrobial Activity: A New Front Against Drug Resistance

The rise of multidrug-resistant (MDR) bacteria presents a grave threat to global health, necessitating the development of novel antibiotics with new mechanisms of action.[10] Pyrimidine analogs have emerged as a promising class of antimicrobials, exhibiting potent activity against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[11][12]

Mechanism of Action: Inhibition of Thymidylate Synthase

One of the primary antibacterial mechanisms of pyrimidine analogs, particularly fluorinated derivatives, is the inhibition of thymidylate synthetase (ThyA).[10] This enzyme is essential for the de novo synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis. By inhibiting ThyA, these compounds lead to a depletion of thymidine, causing "thymineless death" in bacteria. This mechanism is distinct from many currently used antibiotics, making these compounds effective against resistant strains without showing cross-resistance.[10]

Caption: Inhibition of bacterial DNA synthesis via ThyA targeting.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial potency of a compound is determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism.

| Compound Class | Modification | Microorganism | MIC (µM/mL) | Reference |

| Pyrimidine-2-thiol | 4-(4-chlorophenyl) | S. aureus | 0.87 | [12] |

| Pyrimidine-2-ol | 4-(4-chlorophenyl) | B. subtilis | 0.96 | [12] |

| Pyrimidine-2-amine | 4-(4-fluorophenyl) | E. coli | 0.91 | [12] |

| Thienopyrimidine | Fluorophenyl scaffold | S. aureus | 25 (µg/mL) | [13] |

| Thienopyrimidine | Fluorophenyl scaffold | A. niger | 25 (µg/mL) | [13] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.

-

Inoculum Preparation: Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include a positive control (broth + inoculum) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a temperature and duration appropriate for the fungal species.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). A viability indicator like resazurin can be added to aid visualization.

Anti-inflammatory Potential: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. Pyrimidine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[14][15]

Mechanism of Action: Selective COX-2 Inhibition

The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[14] While COX-1 is constitutively expressed and has homeostatic functions, COX-2 is induced at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. Studies have shown that certain pyrimidine derivatives can act as potent and selective COX-2 inhibitors.[14][15]

Caption: Selective inhibition of COX-2 by a pyrimidine derivative.

Quantitative Data: COX Inhibition

The selectivity of a compound is often expressed as a selectivity index (IC₅₀ for COX-1 / IC₅₀ for COX-2). A higher index indicates greater selectivity for COX-2.

| Compound ID | Modification | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Reference |

| Compound 5 | Pyridopyrimidine | Not specified | 0.04 | [14] |

| Compound 6 | Pyridopyrimidine | Not specified | 0.04 | [14] |

| Compound 3b | Thiazolopyrimidine | 19.45 | 31.4 | [14] |

| Compound 4d | Thiazolopyrimidine | 28.39 | 23.8 | [14] |

Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX enzymes.

-

Enzyme Preparation: Reconstitute purified human COX-1 and COX-2 enzymes in the appropriate buffer.

-

Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and the fluorometric substrate (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine).

-

Inhibitor Addition: Add various concentrations of the this compound analogs to the wells. Include a non-inhibitor control and a reference drug (e.g., Celecoxib).

-

Enzyme Addition: Add the COX-1 or COX-2 enzyme to initiate the reaction.

-

Initiation: Start the peroxidase reaction by adding arachidonic acid.

-

Measurement: Incubate the plate for 10-15 minutes at room temperature, protected from light. Measure the fluorescence using a plate reader (Excitation: 530-540 nm, Emission: 585-595 nm).

-

Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ values for both COX-1 and COX-2.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The inherent reactivity of the C4-chloro substituent allows for extensive chemical modification, enabling the fine-tuning of biological activity and pharmacokinetic properties. The evidence strongly suggests that analogs derived from this core can exhibit potent anticancer, antimicrobial, and anti-inflammatory activities through clinically relevant mechanisms of action.

Future research should focus on several key areas:

-

Expansion of Chemical Diversity: Synthesizing broader libraries with diverse substitutions at the C4, C5, and C6 positions of the pyrimidine ring, as well as on the C2-phenyl ring, to further explore structure-activity relationships.

-

Mechanism Deconvolution: Moving beyond primary screening to elucidate the precise molecular targets and signaling pathways affected by the most potent analogs.

-

In Vivo Evaluation: Advancing lead compounds from in vitro assays to preclinical animal models to assess their efficacy, toxicity, and pharmacokinetic profiles.

-

Tackling Drug Resistance: Specifically designing and testing analogs against drug-resistant cancer cell lines and microbial strains to validate their potential in overcoming current therapeutic challenges.

By leveraging the foundational knowledge outlined in this guide, researchers are well-equipped to unlock the full therapeutic potential of this compound analogs, paving the way for the next generation of targeted medicines.

References

- Juhász, A., et al. (2019). Pyrimidine Analogues as a New Class of Gram-Positive Antibiotics, Mainly Targeting Thymineless-Death Related Proteins. ACS Infectious Diseases.

- Wang, Y., et al. (2018). Structure-activity relationships of 2, 4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands with anti-breast cancer activity. PubMed.

- Unknown. (2023). RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. (PDF).

- Kumar, R., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal.

- Parker, W.B. (n.d.). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. PMC - NIH.

- Unknown. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. PMC.

- Unknown. (2025). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. ResearchGate.

- Unknown. (n.d.). Antibacterial activity of pyrimidine derivatives. ResearchGate.

- Unknown. (n.d.). An In-depth Technical Guide to 4-Chloro-6-ethyl-2-phenylpyrimidine and Its Analogs. Benchchem.

- Unknown. (n.d.). Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.

- Unknown. (n.d.). Chemical structure of 2, 4-disubstituted pyrimidine derivatives. ResearchGate.

- Trujillo-Lagunas, M.L., et al. (n.d.). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. ResearchGate.

- Al-Abdullah, E.S., et al. (n.d.). Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives. Unknown Source.

- Ghorab, M.M., et al. (n.d.). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central.

- Unknown. (2016). Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Allied Academies.

- Unknown. (n.d.). A kind of synthetic method of 4- chloro-2-methyl pyrimidine. Google Patents.

- Romero-Ortega, M., et al. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry.

- Negoro, K., et al. (2012). Discovery and biological evaluation of novel 4-amino-2-phenylpyrimidine derivatives as potent and orally active GPR119 agonists. PubMed.

- Unknown. (2024). In silico Evaluation of Anti-Inflammatory Potential of Pyrimidine based Molecules. Unknown Source.

- Unknown. (n.d.). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI.

- Unknown. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PMC - PubMed Central.

- Unknown. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI.

- Unknown. (2015). Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. PubMed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]

- 6. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships of 2, 4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands with anti-breast cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. alliedacademies.org [alliedacademies.org]

- 9. Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

The Pivotal Role of Physicochemical Characteristics in the Development of Substituted Phenylpyrimidine-Based Therapeutics: An In-depth Technical Guide

For Immediate Release

[CITY, State] – [Date] – In the landscape of modern drug discovery, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics, with substituted phenylpyrimidines emerging as a particularly fruitful area of research. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, delves into the critical physicochemical characteristics of this compound class, providing a comprehensive framework for their rational design and optimization. The guide emphasizes the causal relationships between molecular structure, physicochemical properties, and pharmacological activity, offering field-proven insights for advancing drug development programs.

Introduction: The Enduring Significance of the Phenylpyrimidine Core

The phenylpyrimidine moiety is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates. Its prevalence stems from its ability to engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding and π-stacking, and its synthetic tractability allows for facile structural modifications to fine-tune potency and selectivity. Substituted phenylpyrimidines have demonstrated a broad spectrum of biological activities, including but not limited to, inhibition of kinases, modulation of protein-protein interactions, and anticancer and antifungal properties.[1][2][3] The journey from a promising hit compound to a viable drug candidate, however, is intricately linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a detailed exploration of these critical parameters.

Key Physicochemical Determinants of Drug-likeness in Substituted Phenylpyrimidines

The therapeutic efficacy of a substituted phenylpyrimidine is not solely dependent on its intrinsic potency but is profoundly influenced by a triad of key physicochemical properties: lipophilicity, solubility, and ionization state (pKa). Understanding and optimizing these parameters is paramount for achieving a desirable pharmacokinetic and pharmacodynamic profile.

Lipophilicity (logP/logD): Balancing Permeability and Solubility

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical determinant of its ability to traverse biological membranes. It is most commonly quantified by the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds like many phenylpyrimidines, the distribution coefficient (logD) at a physiological pH of 7.4 is a more relevant descriptor.

A delicate balance of lipophilicity is crucial for oral bioavailability. While a higher logP can enhance membrane permeability, excessive lipophilicity often leads to poor aqueous solubility, increased metabolic clearance, and potential off-target toxicity.[4][5][6] The "rule of five" suggests that a calculated logP (ClogP) of less than 5 is generally favorable for oral drug candidates.[4]

The nature and position of substituents on both the phenyl and pyrimidine rings significantly impact logP. For instance, the addition of halogen atoms or alkyl groups tends to increase lipophilicity, whereas the introduction of polar functional groups like hydroxyl or amino moieties decreases it.

Table 1: Illustrative Impact of Substituents on Calculated logP (ClogP) of Phenylpyrimidine Analogs

| Base Scaffold | Substituent (R) | Position | Illustrative ClogP |

| 2-Phenylpyrimidine | -H | - | 2.2 |

| -Cl | 4'-phenyl | 2.9 | |

| -OCH3 | 4'-phenyl | 2.3 | |

| -OH | 4'-phenyl | 1.8 | |

| -NH2 | 4-pyrimidine | 1.5 |

Note: These are representative values and can vary based on the specific isomer and the software used for calculation. The values are intended to illustrate general trends.

Aqueous Solubility: A Prerequisite for Absorption

Adequate aqueous solubility is a fundamental requirement for a drug to be absorbed from the gastrointestinal tract and to be formulated for parenteral administration. Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[7] The solubility of substituted phenylpyrimidines is influenced by factors such as crystal lattice energy (reflected in the melting point) and the presence of ionizable groups and hydrogen bond donors and acceptors.[7]

Strategies to enhance the solubility of poorly soluble phenylpyrimidine derivatives include the introduction of polar functional groups, salt formation for basic or acidic compounds, and the use of advanced formulation techniques.

Ionization Constant (pKa): Dictating Solubility and Target Engagement

The pKa value of a molecule indicates its acidity or basicity and determines its ionization state at a given pH. The pyrimidine ring itself is weakly basic, and the introduction of various substituents can significantly alter the pKa of the molecule. The ionization state of a drug is critical as it influences its solubility, permeability, and ability to interact with its biological target.[8][9][10] For instance, an ionized molecule is generally more water-soluble but less permeable across lipid membranes compared to its neutral counterpart.

Experimental and Computational Methodologies for Physicochemical Profiling

Accurate determination of physicochemical properties is essential for building robust structure-activity relationships (SAR) and structure-property relationships (SPR). A combination of experimental and in silico methods is typically employed in modern drug discovery.

Experimental Determination of Physicochemical Properties

Protocol 1: Determination of Lipophilicity (logP/logD) using the Shake-Flask Method

This traditional method remains a gold standard for its accuracy.

-

Preparation of Solutions: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., n-octanol).

-

Partitioning: Add a known volume of the stock solution to a mixture of n-octanol and water (or a buffer of pH 7.4 for logD) that has been pre-saturated with each other.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous phases.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Protocol 2: Kinetic Solubility Assay using Turbidimetry

This high-throughput method is suitable for early-stage screening.

-

Compound Preparation: Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO).

-

Assay Plate Preparation: Dispense the DMSO stock solution into a 96-well microplate.

-

Addition of Aqueous Buffer: Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

-

Incubation and Measurement: Incubate the plate for a defined period (e.g., 2 hours) at room temperature. Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

-

Data Analysis: The concentration at which precipitation is first observed is determined as the kinetic solubility.

In Silico Prediction of Physicochemical Properties

A variety of computational tools and algorithms are available to predict physicochemical properties from the chemical structure of a molecule. These methods are invaluable for prioritizing compounds for synthesis and for guiding molecular design. Commonly used software packages employ fragment-based or whole-molecule approaches to estimate properties like ClogP, aqueous solubility, and pKa. While these predictions are useful for trend analysis, experimental validation remains crucial.

The Interplay of Physicochemical Properties and Biological Activity: A Case Study in Kinase Inhibition

Substituted phenylpyrimidines are a prominent class of kinase inhibitors. The development of potent and selective kinase inhibitors requires a deep understanding of how physicochemical properties influence target engagement and cellular activity.

Many kinase inhibitors, including those with a phenylpyrimidine core, target the ATP-binding pocket of the kinase. The binding affinity is governed by a combination of factors, including shape complementarity and specific interactions such as hydrogen bonds and hydrophobic contacts. The ionization state of the phenylpyrimidine derivative, dictated by its pKa, can be critical for forming key ionic interactions with acidic residues in the kinase active site.

Furthermore, the lipophilicity of the inhibitor plays a crucial role in its ability to penetrate the cell membrane and reach its intracellular target. However, as previously discussed, high lipophilicity can also lead to promiscuous binding to other kinases and off-target proteins, resulting in toxicity. Therefore, a key challenge in the development of phenylpyrimidine-based kinase inhibitors is to optimize the balance between potency, selectivity, and drug-like physicochemical properties.

Diagram 1: Generalized Kinase Inhibition Workflow

Caption: A streamlined workflow for the development of phenylpyrimidine-based kinase inhibitors.

Diagram 2: Simplified PI3K/Akt/mTOR Signaling Pathway

Caption: Phenylpyrimidines can inhibit key nodes in oncogenic signaling pathways like PI3K/Akt/mTOR.

Conclusion and Future Directions

The physicochemical characteristics of substituted phenylpyrimidines are not mere molecular descriptors but are fundamental drivers of their therapeutic potential. A thorough and early-stage evaluation of lipophilicity, solubility, and pKa is indispensable for the successful translation of a potent compound into a safe and effective drug. The integrated use of predictive computational models and robust experimental assays enables a more efficient and informed drug discovery process. As our understanding of the complex interplay between physicochemical properties and biological systems deepens, the rational design of next-generation phenylpyrimidine-based therapeutics with optimized ADME profiles and enhanced clinical efficacy will continue to advance.

References

- Asghar, U., et al. (2015). Cyclin-dependent kinases as therapeutic targets in cancer. Cancers, 7(2), 734-767.

- Parry, E. P., Hern, D. H., & Burr, J. G. (1969). Determination of acid pK values of some pyrimidine derivatives. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 182(2), 570-572.

- Karthikeyan, C., et al. (2023). High-throughput virtual screening of phenylpyrimidine derivatives as selective JAK3 antagonists using computational methods. Journal of Biomolecular Structure and Dynamics, 41(15), 7245-7262.

- Topol, I. A., & Burt, S. K. (2005). First Principles Calculation of pKa Values for 5-Substituted Uracils. The Journal of Physical Chemistry A, 109(49), 11561–11566.

- Seybold, P. G., & Shields, G. C. (2016). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. International Journal of Quantum Chemistry, 116(19), 1435-1441.

- Casasnovas, R., et al. (2007). Theoretical pKa calculations of substituted pyridines. Journal of Molecular Structure: THEOCHEM, 805(1-3), 133-140.

- Frau, J., et al. (2008). Theoretical pKa calculations of substituted pyridines. Journal of Molecular Graphics and Modelling, 27(3), 343-351.

- Gautam, N., & Chawla, G. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorganic & Organic Chemistry, 2(5), 232-237.

- Wang, Y., et al. (2019). Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer. Frontiers in Oncology, 9, 1153.

- Avdeef, A. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Current Drug Metabolism, 9(9), 869-878.

- Zhang, J., et al. (2015). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. Current Drug Metabolism, 16(9), 734-756.

- Drugs.com. (2023). Kinase Inhibitors.

- Wang, Y., et al. (2019). Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer. Frontiers in Oncology, 9, 1153.

- Zhang, J., et al. (2015). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. Current Drug Metabolism, 16(9), 734-756.

- Ben-Sahra, I., & Manning, B. D. (2017). Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides. Cancers, 9(4), 34.

- Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341.

- PubChem. (n.d.). 2-Phenylpyrimidine.

- Pallicer, J. M., et al. (2018).

- Hewitt, M., et al. (2011). Permeability of frog skin to chemicals: effect of penetration enhancers. Environmental Toxicology and Chemistry, 30(6), 1398-1405.

- Al-Omary, F. A. M., et al. (2010). Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors. Bioorganic & Medicinal Chemistry, 18(12), 4288-4297.

- Sanna, M., et al. (2023). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. International Journal of Molecular Sciences, 24(3), 2736.

- Kumar, A., et al. (2022). A review on recent advances of 2,4-disubstituted pyrimidine derivatives as anticancer agents. Results in Chemistry, 4, 100362.

- ACD/Labs. (n.d.). LogP—Making Sense of the Value.

- Yamanaka, H., Ogawa, S., & Sakamoto, T. (1981). Oxidation of 2,4-disubstituted pyrimidines with organic peracids. Heterocycles, 16(4), 575-578.

Sources

- 1. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. acdlabs.com [acdlabs.com]

- 7. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of acid pK values of some pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Pyrimidine Scaffold in Medicinal Chemistry

Abstract

The pyrimidine scaffold stands as a cornerstone in medicinal chemistry, celebrated for its structural versatility and broad therapeutic potential.[1][2] As a fundamental component of nucleic acids, its inherent biocompatibility allows pyrimidine-based molecules to readily interact with biological systems, making them ideal cores for drug design.[3][4] This guide provides an in-depth exploration of the pyrimidine motif, from its fundamental physicochemical properties and synthetic strategies to its role in the design of targeted therapeutics. Through detailed case studies of FDA-approved drugs, we will dissect the structure-activity relationships (SAR) and mechanisms of action that underpin their clinical success.[1][5] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to facilitate the rational design of next-generation pyrimidine-based agents.

The Pyrimidine Core: A Privileged Scaffold